[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine: is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group attached to a phenyl ring substituted with a methyl group. This compound has a molecular formula of C11H18N2 and a molecular weight of 178.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine typically involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry: [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
- [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine
- [2-Amino-2-(2-methylphenyl)ethyl]dimethylamine
- [2-Amino-2-(3-chlorophenyl)ethyl]dimethylamine
Comparison: Compared to its analogs, [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability .
Properties
IUPAC Name |
N',N'-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAXZKBUKUXPPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247899-43-9 |
Source
|
Record name | [2-amino-2-(3-methylphenyl)ethyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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